1-(cyclopropylsulfonyl)-N-methyl-N-phenylazetidine-3-carboxamide 1-(cyclopropylsulfonyl)-N-methyl-N-phenylazetidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1428364-00-4
VCID: VC7124331
InChI: InChI=1S/C14H18N2O3S/c1-15(12-5-3-2-4-6-12)14(17)11-9-16(10-11)20(18,19)13-7-8-13/h2-6,11,13H,7-10H2,1H3
SMILES: CN(C1=CC=CC=C1)C(=O)C2CN(C2)S(=O)(=O)C3CC3
Molecular Formula: C14H18N2O3S
Molecular Weight: 294.37

1-(cyclopropylsulfonyl)-N-methyl-N-phenylazetidine-3-carboxamide

CAS No.: 1428364-00-4

Cat. No.: VC7124331

Molecular Formula: C14H18N2O3S

Molecular Weight: 294.37

* For research use only. Not for human or veterinary use.

1-(cyclopropylsulfonyl)-N-methyl-N-phenylazetidine-3-carboxamide - 1428364-00-4

Specification

CAS No. 1428364-00-4
Molecular Formula C14H18N2O3S
Molecular Weight 294.37
IUPAC Name 1-cyclopropylsulfonyl-N-methyl-N-phenylazetidine-3-carboxamide
Standard InChI InChI=1S/C14H18N2O3S/c1-15(12-5-3-2-4-6-12)14(17)11-9-16(10-11)20(18,19)13-7-8-13/h2-6,11,13H,7-10H2,1H3
Standard InChI Key WUOJLRWKYATCQU-UHFFFAOYSA-N
SMILES CN(C1=CC=CC=C1)C(=O)C2CN(C2)S(=O)(=O)C3CC3

Introduction

Synthesis Pathway

The synthesis of 1-(cyclopropylsulfonyl)-N-methyl-N-phenylazetidine-3-carboxamide involves multi-step organic reactions. Below is a generalized outline:

  • Key Reagents:

    • Cyclopropanesulfonyl chloride

    • Azetidine precursors

    • Methylamine

    • Phenyl isocyanate

  • Reaction Steps:

    • Formation of the azetidine ring through cyclization reactions.

    • Introduction of the cyclopropylsulfonyl group via sulfonation.

    • Coupling with methylamine and phenyl isocyanate to form the final carboxamide structure.

  • Reaction Conditions:

    • Solvents like dichloromethane or acetonitrile are commonly used.

    • Controlled temperatures (0–50°C) to prevent side reactions.

    • Catalysts such as triethylamine or pyridine may be employed.

Note: Precise conditions need optimization for yield and purity.

Applications in Medicinal Chemistry

1-(Cyclopropylsulfonyl)-N-methyl-N-phenylazetidine-3-carboxamide is primarily studied for its potential as a pharmacological agent. Its applications include:

Enzyme Inhibition

The cyclopropylsulfonyl group can interact with enzymes, potentially acting as:

  • A competitive inhibitor targeting enzyme active sites.

  • A modulator of protein-protein interactions.

Biological Pathway Modulation

The compound's structure suggests it may influence pathways regulated by sulfonamide-sensitive enzymes, such as:

  • Sodium channel modulation, critical for nerve signal transmission.

  • Protein kinase regulation, relevant in cancer and inflammatory diseases.

Pharmacokinetics and Stability

Preliminary studies indicate:

  • Moderate lipophilicity due to the phenyl and methyl groups.

  • Potential for metabolic stability via sulfonamide linkage.

Analytical Characterization

To confirm the identity and purity of the compound, several analytical techniques are employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Structural elucidation of the azetidine ring and substituents
Mass Spectrometry (MS)Molecular weight confirmation
Infrared Spectroscopy (IR)Functional group identification (e.g., sulfonamide)
High-performance Liquid Chromatography (HPLC)Purity analysis

Potential Limitations and Challenges

Despite its promise, certain challenges exist:

  • Solubility Issues: The compound may exhibit poor solubility in aqueous environments due to its hydrophobic substituents.

  • Toxicological Profile: Limited data on its safety profile necessitates further investigation.

  • Synthetic Complexity: Multi-step synthesis can be time-consuming and costly.

Future Research Directions

Given its structural novelty, future studies could focus on:

  • Exploring derivatives with enhanced solubility or bioavailability.

  • Investigating specific biological targets through molecular docking studies.

  • Conducting in vivo experiments to evaluate pharmacodynamics and toxicity.

This detailed overview highlights the chemical, synthetic, and potential pharmacological aspects of 1-(cyclopropylsulfonyl)-N-methyl-N-phenylazetidine-3-carboxamide, emphasizing its relevance in medicinal chemistry research.

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